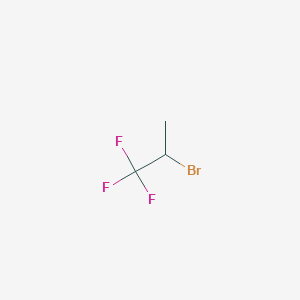

2-Bromo-1,1,1-trifluoropropane

Overview

Description

2-Bromo-1,1,1-trifluoropropane (BTP) is a chemical compound that has been utilized in various synthetic applications due to its unique trifluoromethylated alkyl bromide structure. It serves as a radical acceptor and a versatile building block for the synthesis of a wide range of compounds, including secondary trifluoromethylated alkyl bromides, difluoromethylidene-tetrahydroquinolines, and trifluoropropionate esters .

Synthesis Analysis

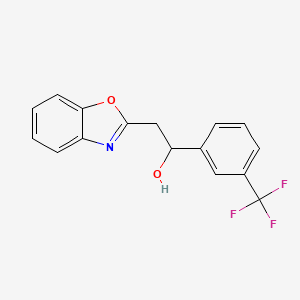

The synthesis of secondary trifluoromethylated alkyl bromides using BTP as a radical acceptor has been reported, with the process demonstrating broad functional group tolerance and good to excellent yields. This method involves redox-active esters as radical precursors and has practical applications in modifying biologically active molecules . Additionally, BTP has been employed in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of 4-(difluoromethylidene)-tetrahydroquinolines through a process that combines two photoredox cycles with a single photocatalyst . Furthermore, BTP has been used as a starting material for the synthesis of ethyl 3,3,3-trifluoropropionate, showcasing an alkoxide-induced tandem reaction mechanism .

Molecular Structure Analysis

The molecular structure of BTP and its derivatives allows for various chemical transformations. For instance, the presence of the trifluoromethyl group imparts unique electronic properties that facilitate its use in radical reactions and photocatalytic processes . The bromine atom in BTP serves as a good leaving group, enabling subsequent nucleophilic substitutions or radical reactions.

Chemical Reactions Analysis

BTP and its related compounds undergo a variety of chemical reactions. Photodissociation studies of related bromo-trifluoromethyl compounds have shown that the C-Br bond dissociation occurs on a repulsive surface, leading to the formation of Br atoms. These studies provide insights into the dynamics of bond rupture and the role of non-adiabatic curve crossing in these processes . Additionally, electrochemical carboxylation of related compounds has been used to synthesize 2-aryl-3,3,3-trifluoropropanoic acids, which are precursors to β,β,β-trifluorinated non-steroidal anti-inflammatory drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTP and its derivatives are influenced by the trifluoromethyl group and the bromine atom. The trifluoromethyl group is known for its electron-withdrawing nature, which affects the reactivity and stability of the molecule. The photodissociation dynamics of related compounds have revealed specific details about the translational energy distributions and recoil anisotropy parameters, which are indicative of the molecular behavior upon photoexcitation . The electrochemical behavior of brominated compounds in the presence of adsorbed alkaloids has also been studied, showing interactions that facilitate carbon-halogen bond cleavage .

Scientific Research Applications

1. Formation of α-Bromo Alcohols

The formation of α-bromo alcohols from 1,1,1-trifluoropropan-2-one and 1,1,1-trifluoropentane-2,4-dione in the presence of hydrogen bromide and dibromodifluoromethane has been demonstrated. This process occurs at temperatures below 250 K and involves 2-bromo alcohol analogues of these compounds (Clark, Emsley, & Hibbert, 1988).

2. Synthesis of Trifluoromethylated Compounds

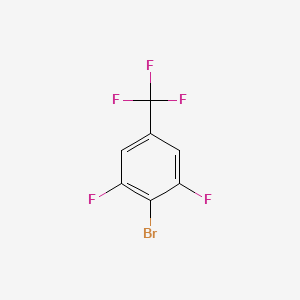

3-Bromo-1,1,1-trifluoroacetone, a closely related compound, has been used as a versatile fluorinated building block for synthesizing various trifluoromethylated heterocycles and aliphatic compounds, demonstrating the adaptability of similar bromo-trifluoropropane derivatives in chemical synthesis (Lui, Marhold, & Rock, 1998).

3. Creation of Ethyl 3,3,3-Trifluoropropionate

Ethyl 3,3,3-trifluoropropionate has been synthesized using 2-bromo-3,3,3-trifluoropropene as a starting material. This synthesis showcases the utility of bromo-trifluoropropane derivatives in the production of complex fluorinated compounds (Inoue, Shiosaki, & Muramaru, 2014).

4. NMR Studies of Proteins

In nuclear magnetic resonance (NMR) studies of proteins, trifluoromethyl tags like 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide have been evaluated for their chemical shift sensitivity. This application is crucial for understanding protein conformers or states, indicating the role of bromo-trifluoropropane derivatives in advanced biochemical research (Ye et al., 2015).

5. Photodissociation Dynamics

Studies on photodissociation dynamics of compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) at specific wavelengths have provided insights into the bond rupture mechanics of these molecules. This research contributes to the understanding of chemical reactions under light exposure (Saha et al., 2013).

properties

IUPAC Name |

2-bromo-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3/c1-2(4)3(5,6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFIVNWCJZUQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382013 | |

| Record name | 2-Bromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

421-46-5 | |

| Record name | 2-Bromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the solvolysis of 2-Bromo-1,1,1-trifluoropropane?

A1: Solvolysis reactions, where a solvent acts as a nucleophile, are fundamental in organic chemistry. Studying the solvolysis of this compound provides insights into:

- Structure-Reactivity Relationships (SAR): Investigating the influence of substituents on the reaction rate and product distribution helps establish how structural modifications impact reactivity. This is crucial for designing new synthetic routes and understanding the behavior of similar compounds. []

Q2: How is this compound used in the synthesis of (trifluoromethyl)oxirane?

A2: this compound serves as a key starting material in a novel synthetic route for (trifluoromethyl)oxirane. [] While the specific details of this method are not provided in the abstract, it likely involves a cyclization reaction where the bromine atom and a neighboring hydrogen are eliminated, leading to the formation of the oxirane ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.